molecular formula C18H23N7OS B5676347 1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine

1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine

Cat. No. B5676347
M. Wt: 385.5 g/mol
InChI Key: GKSZMRGQGBGMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction The synthesis and properties of piperidine derivatives, including 1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine, are significant in medicinal chemistry due to their biological activities and potential therapeutic applications. These compounds have been explored for their various pharmacological effects, excluding drug use, dosage, and side effects, focusing purely on their chemical properties and syntheses.

Synthesis Analysis The synthesis process of these piperidine derivatives typically involves the reaction of thiosemicarbazide with hydrazonoyl chlorides to afford 1,3-thiazole derivatives. These are then cyclized to produce 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives or treated with phenyl isothiocyanate to form thiadiazole derivatives. These processes involve reflux in ethanol, treatment with KOH, and reactions under ambient temperature conditions (Abdel‐Aziz et al., 2009).

Molecular Structure Analysis The molecular structure of these compounds is characterized by the presence of 1,3-thiazole, 1,2,4-triazole, and piperidine rings, contributing to their chemical and physical properties. For example, the crystal structure of a related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, has been determined, showing planar rings with specific conformational features (Yıldırım et al., 2006).

Chemical Reactions and Properties These piperidine derivatives undergo various chemical reactions, including condensation, cycloaddition, and nucleophilic substitution, leading to a wide array of structural variations. The chemical reactivity is influenced by the functional groups present in the molecule, such as the thiazole and triazole rings, which can participate in different chemical reactions, contributing to the synthesis of diverse derivatives with potential biological activities (Shevchuk et al., 2012).

Physical Properties Analysis The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for their application in medicinal chemistry. The structure, particularly the presence of heterocyclic rings and the piperidine moiety, significantly influences these properties. For example, the crystalline structure analysis provides insights into the conformation and stability of the compounds, which are essential for their biological activity and formulation development (Thimmegowda et al., 2009).

properties

IUPAC Name

3-(5-methyl-1H-1,2,4-triazol-3-yl)-1-[3-[1-(1,3-thiazol-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7OS/c1-13-21-16(23-22-13)4-5-17(26)24-7-2-3-14(9-24)18-19-6-8-25(18)10-15-11-27-12-20-15/h6,8,11-12,14H,2-5,7,9-10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSZMRGQGBGMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCC(=O)N2CCCC(C2)C3=NC=CN3CC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.